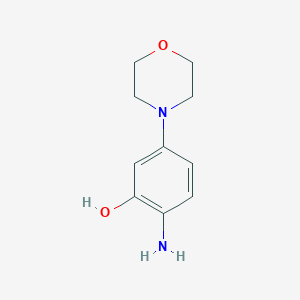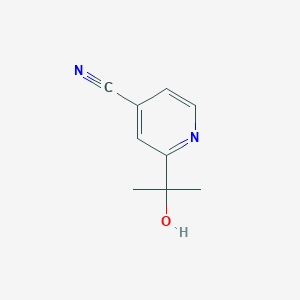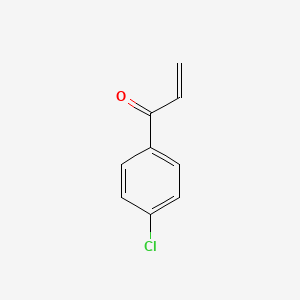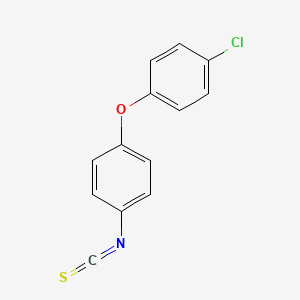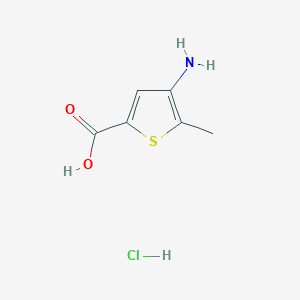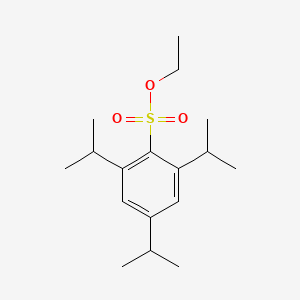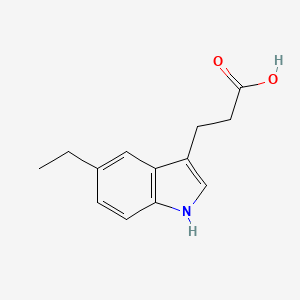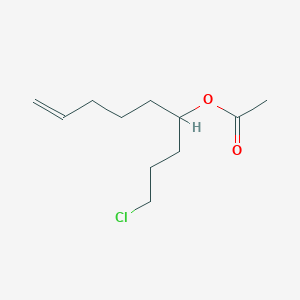
1-Chloronon-8-en-4-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloronon-8-en-4-yl acetate is an organic compound that belongs to the class of haloalkenes It is characterized by the presence of a chlorine atom and an acetoxy group attached to a nonene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloronon-8-en-4-yl acetate can be synthesized through a palladium-catalyzed chloroacetoxylation of 1,3-dienes. The reaction involves the use of palladium acetate, lithium chloride, lithium acetate dihydrate, and p-benzoquinone in acetic acid. The reaction is carried out at room temperature for 26 hours, followed by purification steps involving washing with sodium chloride, potassium carbonate, and sodium hydroxide solutions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, with additional purification steps to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloronon-8-en-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chloronon-8-en-4-yl acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloronon-8-en-4-yl acetate involves its interaction with molecular targets through its reactive functional groups. The chlorine atom and acetoxy group can participate in various chemical reactions, leading to the formation of new compounds. These interactions can affect biological pathways and molecular targets, contributing to its potential biological activity .
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-4-acetoxy-2-butene
- 1-Chloro-4-acetoxy-2-pentene
- 1-Chloro-4-acetoxy-2-hexene
Comparison: 1-Chloronon-8-en-4-yl acetate is unique due to its longer carbon chain compared to similar compounds. This longer chain can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. The presence of the acetoxy group also adds to its versatility in chemical reactions, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H19ClO2 |
|---|---|
Molekulargewicht |
218.72 g/mol |
IUPAC-Name |
1-chloronon-8-en-4-yl acetate |
InChI |
InChI=1S/C11H19ClO2/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h3,11H,1,4-9H2,2H3 |
InChI-Schlüssel |
ZUASXJAXPZJPAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(CCCC=C)CCCCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

